4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
Description
This compound features a thiane-1,1-dione core (a six-membered sulfur-containing ring with two sulfonyl groups) linked to a piperazine moiety substituted at the 4-position with a 2-methoxybenzenesulfonyl group. Its molecular formula is C₁₇H₂₁N₂O₅S₂, with a calculated molecular weight of 397.49 g/mol.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)25(21,22)18-10-8-17(9-11-18)14-6-12-24(19,20)13-7-14/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXRWEMRFSTYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves the reaction of piperazine derivatives with methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a thiane-1,1-dione derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Chemical Reactions
The compound participates in three primary reaction types :
Substitution Reactions
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Sulfonamide substitution : The sulfonamide group (–SO₂NH–) can undergo nucleophilic substitution with amines or alcohols, replacing the amine moiety (e.g., with ethanol derivatives) .
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Piperazine modification : The piperazine ring may react with alkylating agents or electrophiles, altering its substitution pattern.
Hydrolysis
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Acidic/basic hydrolysis : The thiane-1,1-dione ring may hydrolyze under extreme conditions, forming oxidized sulfur species or breaking the sulfur-carbon bonds.
Biochemical Interactions
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Enzyme inhibition : The sulfonamide group may act as a leaving group in enzyme-catalyzed reactions, particularly in systems with sulfotransferases or proteases .
Analytical Techniques
Monitoring reactions involves:
| Technique | Purpose | Key Data |
|---|---|---|
| NMR spectroscopy | Confirm structural integrity | Identifies sulfonamide and piperazine protons |
| HPLC | Assess purity and yield | Detects unreacted starting materials |
| Mass spectrometry | Determine molecular weight | Confirms molecular formula (C₁₇H₂₁N₃O₅S₃) |
Stability and Degradation
The compound exhibits moderate stability under standard conditions but may degrade via:
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Thermal decomposition : Breakage of the thiane ring at elevated temperatures.
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Photodegradation : Potential oxidation of sulfur centers under UV exposure.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione. Research indicates that derivatives with piperazine and sulfonamide functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity . The mechanism of action often involves the inhibition of critical proteins such as MDM2 in the p53 pathway, which is pivotal in cancer progression.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. It has been hypothesized that compounds with similar scaffolds may inhibit enzymes related to cognitive decline, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is implicated in metabolic syndrome and cognitive impairments such as Alzheimer's disease . Thus, there is a growing interest in evaluating this compound's efficacy in preclinical models of neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs primarily differ in:
Substituents on the piperazine ring.
Modifications to the thiane/sulfonyl core.
Presence of halogen or trifluoromethyl groups.
Key Analogs and Comparative Data
Physicochemical and Functional Insights
- Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, critical for in vivo applications .
- Ring Size : Thiolane analogs (5-membered ring) may have faster metabolic clearance than thiane derivatives (6-membered) due to ring strain .
- Halogen Effects : Bromine or chlorine substituents (e.g., BK80190, CID 83489083) enhance electrophilicity, enabling covalent binding in drug design .
Biological Activity
The compound 4-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a piperazine ring, a thiane moiety, and a methoxybenzenesulfonyl group, which are critical for its biological activity.
The biological activity of this compound has been primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Enzyme Inhibition
One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs). For instance, compounds structurally similar to this compound have shown selective inhibition of HDAC6 over HDAC1, leading to potential applications in cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicate that it can induce cell cycle arrest in cancer cells while having minimal effects on normal cells. The selectivity for cancer cells suggests a favorable therapeutic index.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | Lung Cancer | 0.5 | HDAC6 Inhibition |
| Study B | Breast Cancer | 0.8 | Cell Cycle Arrest |
Neuropharmacological Effects
Additionally, there is emerging evidence suggesting neuropharmacological effects. Compounds with similar structures have been shown to interact with serotonin receptors, indicating potential applications in treating mood disorders .
Case Studies
Case Study 1: Lung Cancer Treatment
In a controlled study involving lung cancer cell lines, the compound was administered at varying concentrations. Results indicated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Case Study 2: Neurotransmitter Modulation
Another study focused on the modulation of serotonin receptors. The compound demonstrated competitive inhibition at the 5-HT1A receptor, suggesting its potential as an antidepressant or anxiolytic agent.
Q & A
Q. How to scale up synthesis while maintaining batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
